![molecular formula C12H10ClFN2O B7537939 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B7537939.png)
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of novel drugs. This compound is known for its unique chemical properties that make it suitable for various research applications.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound targets specific enzymes and receptors in the body, which play a crucial role in the development and progression of various diseases. By inhibiting these enzymes and receptors, 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide can potentially prevent the growth and spread of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function. Additionally, 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its unique chemical properties, which make it suitable for various research applications. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for drug development. However, one of the limitations of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to determine its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its mechanism of action to determine its efficacy in clinical trials. Additionally, researchers can explore the potential use of this compound in the development of drugs for other diseases such as autoimmune disorders and infectious diseases. Furthermore, researchers can investigate the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide in combination with other drugs to enhance its efficacy and reduce side effects.
Synthesemethoden
The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-2-fluoroaniline and 2-acetylpyrrole in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in the development of drugs for various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies, and further research is being conducted to determine its efficacy in clinical trials.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-4-9(14)2-3-10(7)16-12(17)11-5-8(13)6-15-11/h2-6,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUWIASSHKRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.